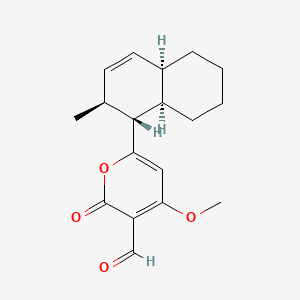
Solanapyrone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solanapyrone A is a solanapyrone, a pyrancarbaldehyde and a member of octahydronaphthalenes. It has a role as an EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor.
Aplicaciones Científicas De Investigación
Agricultural Applications
1.1. Pathogenicity and Virulence Factor
Solanapyrone A has been identified as a significant virulence factor in the fungal pathogen Ascochyta rabiei, which affects chickpeas (Cicer arietinum). Research indicates that it contributes to the pathogen's ability to cause disease, making it a target for developing resistant plant varieties. The biosynthesis of this compound involves a gene cluster that encodes enzymes critical for its production, such as polyketide synthases and cytochrome P450 monooxygenases .
1.2. Phytotoxicity
The compound exhibits phytotoxic effects on various plants, particularly chickpeas. Studies have shown that this compound can inhibit plant growth and development, which is an essential consideration in managing crop diseases caused by A. rabiei and similar pathogens .
Pharmacological Applications
2.1. Antifungal Activity
This compound has demonstrated antifungal properties against several pathogenic fungi, including Aspergillus flavus and Fusarium verticillioides. This activity suggests potential applications in developing antifungal agents for agricultural and clinical use .
2.2. Antibacterial Properties
In addition to its antifungal effects, this compound has shown activity against bacterial strains such as Staphylococcus aureus and Candida albicans. This broad-spectrum antimicrobial activity highlights its potential as a therapeutic agent in treating infections caused by these pathogens .
Biochemical Research
3.1. Biosynthetic Studies
Research into the biosynthesis of this compound has led to significant insights into polyketide synthesis pathways. The identification of the gene cluster responsible for its production has paved the way for genetic engineering approaches to enhance or inhibit its synthesis in various fungal species .
3.2. Enzymatic Reactions
This compound's synthesis involves unique enzymatic reactions, including Diels-Alder cycloaddition processes catalyzed by specific enzymes identified in fungal systems. Understanding these mechanisms could facilitate the development of novel synthetic pathways for producing similar compounds .
Case Study: this compound in Fungal Pathogenicity
Table: Biological Activities of this compound
| Activity Type | Organism Tested | Result |
|---|---|---|
| Antifungal | Aspergillus flavus | Effective inhibition |
| Antifungal | Fusarium verticillioides | Effective inhibition |
| Antibacterial | Staphylococcus aureus | Effective inhibition |
| Antibacterial | Candida albicans | Effective inhibition |
Propiedades
Número CAS |
88899-61-0 |
|---|---|
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
6-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-methoxy-2-oxopyran-3-carbaldehyde |
InChI |
InChI=1S/C18H22O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-13,17H,3-6H2,1-2H3/t11-,12+,13+,17+/m0/s1 |
Clave InChI |
AWQLNKJBXASXDU-SFDCBXKLSA-N |
SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC |
SMILES isomérico |
C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)C=O)OC |
SMILES canónico |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC |
Sinónimos |
solanapyrone A solanapyrone A, (1R-(1alpha,2alpha,4abeta,8aalpha))-isomer solanapyrone D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















